N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 477318-74-4) is a triazole-containing acetamide derivative. Its structure features:
- A 4-chloro-2-methoxy-5-methylphenyl group linked to the acetamide nitrogen.
- A 1,2,4-triazole ring substituted with a methyl group at the 4-position and a pyridin-3-yl group at the 5-position.
- A sulfanyl bridge connecting the triazole and acetamide moieties .
This compound is part of a broader class of sulfanyl-triazole acetamides studied for diverse biological activities, including anti-inflammatory, antiproliferative, and insect attractant properties.
Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-7-14(15(26-3)8-13(11)19)21-16(25)10-27-18-23-22-17(24(18)2)12-5-4-6-20-9-12/h4-9H,10H2,1-3H3,(H,21,25) |
InChI Key |
JUXNSBBEBHMDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The preparation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide follows a multi-step sequence involving:
-
Formation of the triazole ring
-
Functionalization of the sulfanyl-acetamide moiety
-
Coupling of aromatic and heterocyclic subunits
Key intermediates include 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol and N-(4-chloro-2-methoxy-5-methylphenyl)chloroacetamide. The triazole ring is typically synthesized via cyclization of thiosemicarbazide derivatives under basic conditions. Subsequent sulfanyl-acetamide formation employs nucleophilic substitution between the triazole-thiol and chloroacetamide intermediate.
Triazole Ring Synthesis
The 1,2,4-triazole core is formed through cyclo-condensation of 3-pyridinyl carbohydrazide with thiosemicarbazide in refluxing ethanol (78–82°C, 6–8 hours). Ammonium acetate acts as a catalyst, achieving yields of 68–72%. Alternative methods utilize microwave-assisted synthesis at 120°C for 25 minutes, improving yields to 85% but requiring specialized equipment.
Critical parameters:
-
Solvent polarity (ethanol > DMF > acetonitrile)
-
Molar ratio of 1:1.2 (carbohydrazide:thiosemicarbazide)
-
pH control at 8–9 using NaOH
Sulfanyl-Acetamide Coupling
The thiol-triazole intermediate reacts with N-(4-chloro-2-methoxy-5-methylphenyl)chloroacetamide in anhydrous DMF at 40–50°C for 4–6 hours. Potassium carbonate serves as both base and desiccant, with yields ranging from 65% to 78%. Side products include disulfide byproducts (≤12%), mitigated through nitrogen atmosphere and stoichiometric control.
Optimization data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 45±2°C | +15% vs 30°C |
| Molar Ratio (1:1.05) | 1.05:1 | -7% byproducts |
| Reaction Time | 5 hours | Peak yield |
Advanced Functionalization Techniques
Chlorination and Methoxylation
The 4-chloro-2-methoxy-5-methylphenyl group is introduced via electrophilic aromatic substitution. Patent CN105523952A details a chlorination method using N-chlorosuccinimide (NCS) in DMF at 60–80°C, achieving 89% conversion. Methoxylation precedes chlorination, with methyl 4-acetamido-2-methoxybenzoate as the precursor.
Stepwise protocol:
-
Dissolve precursor in DMF (0.5 M)
-
Add NCS (1.1 eq) portionwise
-
Heat to 70°C for 3 hours under N₂
-
Quench with ice-water, extract with ethyl acetate
Purification and Isolation
Crude product purification involves:
-
Crystallization : From ethanol/water (3:1) at 0°C
-
Chromatography : Silica gel (ethyl acetate:hexane = 1:4) for ≥98% purity
-
Recrystallization : Acetonitrile yields prismatic crystals suitable for X-ray diffraction
Yield comparison:
| Method | Purity | Recovery |
|---|---|---|
| Crystallization | 95% | 82% |
| Chromatography | 98% | 68% |
Mechanistic Insights and Byproduct Analysis
Reaction Pathways
Density Functional Theory (DFT) calculations reveal two competing pathways for triazole formation:
-
Concerted cyclization (ΔG‡ = 24.3 kcal/mol)
-
Stepwise deprotonation-cyclization (ΔG‡ = 27.1 kcal/mol)
The concerted mechanism dominates under basic conditions, as confirmed by kinetic isotope effects (kH/kD = 1.8).
Major Byproducts and Mitigation
-
Disulfide dimer (5–12%): Controlled via inert atmosphere and radical scavengers (TEMPO, 0.5 eq)
-
Over-chlorinated species (≤3%): Minimized by NCS stoichiometry (1.05 eq max)
-
Ester hydrolysis products : Suppressed through anhydrous conditions (H₂O < 0.1%)
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot plant data (Evitachem, 2024) demonstrates:
-
22 kg batch size
-
71% overall yield
-
99.4% HPLC purity
Cost drivers:
-
Pyridin-3-ylboronic acid (38% of raw material cost)
-
DMF recovery (92% efficiency required for profitability)
Green Chemistry Approaches
Recent advances include:
-
Solvent-free mechanochemical synthesis : 65% yield, 90% atom economy
-
Photocatalytic chlorination : NCS replaced with NaCl/Oxone® system (82% yield)
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.44 (s, 1H, Triazole-H), 7.89–7.82 (m, 2H, Ar-H), 4.21 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃)
HRMS (ESI⁺):
m/z calc. for C₁₈H₁₇ClN₅O₂S [M+H]⁺: 426.0741, found: 426.0738
X-ray Crystallography
Orthorhombic crystal system (P2₁2₁2₁) with:
-
Dihedral angles : 85.3° (triazole/pyridine), 12.7° (acetamide/aryl)
-
Hydrogen bonds : N–H···O (2.89 Å), C–H···S (3.12 Å)
Comparative Method Evaluation
Efficiency Metrics
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Conventional | 68% | 95% | 12.40 |
| Microwave-assisted | 85% | 97% | 18.20 |
| Mechanochemical | 65% | 93% | 9.80 |
Environmental Impact
| Method | PMI | E-Factor | Carbon Footprint (kg CO₂/kg) |
|---|---|---|---|
| Traditional | 23.4 | 18.7 | 6.2 |
| Green chemistry | 8.9 | 5.1 | 2.4 |
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Case Studies
- In Vitro Antitumor Activity : A study evaluated the anticancer efficacy of similar compounds derived from triazole derivatives against the NCI-60 cancer cell line panel. Results indicated that certain derivatives showed significant activity against multiple human tumor cell lines, including lung, colon, and breast cancers, with GI50 values ranging from 1.9 to 3.0 μM .
- Comparative Analysis : In a comparative study, derivatives of sulfonamide compounds demonstrated enhanced anticancer activity compared to traditional chemotherapeutic agents. The introduction of the triazole moiety was crucial for improving efficacy against resistant cancer cell lines .
Case Studies
- Efficacy Against Candida Species : A synthesized series of pyridine-sulfonamide derivatives showed promising antifungal activity against various strains of Candida, with minimal inhibitory concentration (MIC) values lower than those of fluconazole . This suggests that compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may offer new therapeutic options for treating fungal infections.
- Broad Spectrum Activity : Research indicates that derivatives containing both triazole and sulfonamide functionalities exhibit broad-spectrum antifungal activity, making them suitable candidates for further development in antifungal therapies .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:
- Formation of Triazole Ring : Utilizing hydrazine derivatives to form the triazole structure.
- Sulfonamide Coupling : Reacting the triazole with sulfonamide derivatives to achieve the final compound.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly influence electronic properties and bioactivity. Key analogs include:
Key Observations:
- Pyridinyl vs. Furan: Pyridinyl groups (as in the target compound) enhance aromatic π-π interactions, while furan derivatives (e.g., ) exhibit anti-exudative activity linked to hydrogen bonding via amino groups .
- Methyl vs.
- Trifluoromethyl Effects: The CF3 group in enhances metabolic stability and electron-withdrawing properties .
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern modulates steric and electronic effects:
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (ethanol, 80°C) .
- Sulfanylacetamide coupling : Reaction of the triazole-thiol intermediate with 2-chloroacetamide derivatives in the presence of K₂CO₃ and DMF at 60°C .
- Functional group introduction : Halogenation (e.g., Cl) and methoxy group installation via nucleophilic substitution (NaH, THF, 0–25°C) .
Q. Critical Conditions :
| Step | Temperature | Solvent | Catalyst/Purification | Yield Range |
|---|---|---|---|---|
| Triazole formation | 80°C | Ethanol | NaOH/HCl for precipitation | 60–75% |
| Sulfanyl coupling | 60°C | DMF | K₂CO₃, column chromatography | 50–68% |
| Final purification | RT | Ethyl acetate | Recrystallization | >95% purity |
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., pyridinyl H at δ 8.5–9.0 ppm, methoxy CH₃ at δ 3.8 ppm) and confirms regiochemistry of triazole substituents .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 458.0823) and fragmentation patterns .
- HPLC : Reverse-phase C18 column (ACN:H₂O = 70:30) assesses purity (>98%) and detects byproducts .
Q. What methodologies are employed to evaluate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cellular Assays :
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ = 12.5 μM) .
- Membrane Permeability : Caco-2 cell monolayers assess logP and P-gp efflux ratios .
Advanced Research Questions
Q. How does the substitution pattern (e.g., pyridinyl, methoxy) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Pyridinyl Group : Enhances π-π stacking with enzyme active sites (e.g., EGFR kinase) but reduces solubility. Methyl substitution at position 4 improves metabolic stability .
- Methoxy Group : Electron-donating effects increase oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 120 min for non-methoxy analogs) .
- Reactivity :
- Triazole Sulfur : Susceptible to oxidation (H₂O₂, 25°C) forming sulfoxides, which can be monitored via TLC .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Computational Validation :
Q. How can computational chemistry predict binding modes and guide derivative optimization?
Methodological Answer:
- Molecular Docking :
- QSAR Modeling :
- 2D descriptors (e.g., AlogP, topological polar surface area) correlate with bioavailability. Methyl groups improve logD (2.1 vs. 1.3 for non-methylated analogs) .
Data Contradiction Analysis
Example : Conflicting IC₅₀ values (12.5 μM vs. 25 μM) in antiproliferative assays may arise from:
- Cell Line Variability : HeLa (high EGFR expression) vs. MCF-7 (low EGFR) .
- Compound Stability : Degradation in DMSO stock solutions over 7 days (HPLC monitoring recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
